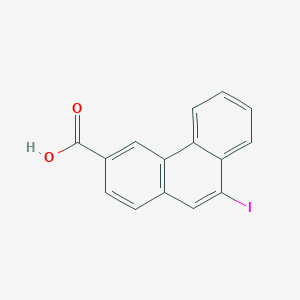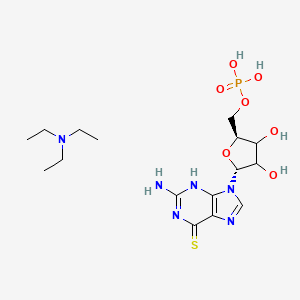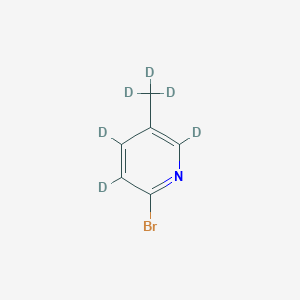
2-Bromo-5-picoline-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-picoline-d6 is a deuterated derivative of 2-Bromo-5-picoline, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties. It is identified by the chemical formula C₆D₆BrN and has a molecular weight of 178.06 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-picoline-d6 typically involves the bromination of 5-picoline-d6. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the picoline ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-picoline-d6 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form 5-picoline-d6.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Products include various substituted picolines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 5-picoline-d6.
Applications De Recherche Scientifique
2-Bromo-5-picoline-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Pharmaceutical Research: Employed in the development and validation of analytical methods for drug testing.
Environmental Studies: Used in tracing studies to understand the environmental fate and transport of brominated compounds.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-picoline-d6 is primarily related to its role as a labeled compound in analytical studies. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing for precise quantification and structural elucidation of complex mixtures. The bromine atom can also participate in various chemical reactions, making it a versatile compound for synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-picoline: The non-deuterated version of 2-Bromo-5-picoline-d6.
2-Chloro-5-picoline: A similar compound where the bromine atom is replaced with chlorine.
2-Fluoro-5-picoline: A similar compound where the bromine atom is replaced with fluorine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for more accurate quantification in NMR spectroscopy compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C6H6BrN |
|---|---|
Poids moléculaire |
178.06 g/mol |
Nom IUPAC |
2-bromo-3,4,6-trideuterio-5-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3,2D,3D,4D |
Clé InChI |
YWNJQQNBJQUKME-RLTMCGQMSA-N |
SMILES isomérique |
[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])Br)[2H] |
SMILES canonique |
CC1=CN=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


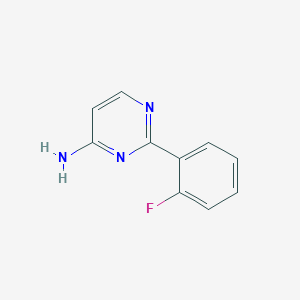
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
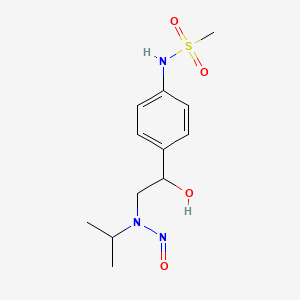
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
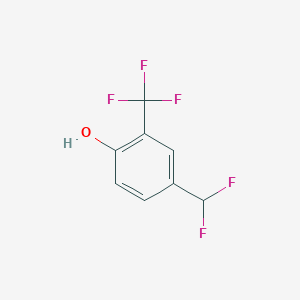
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
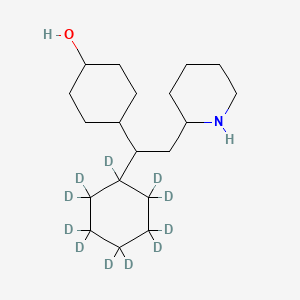
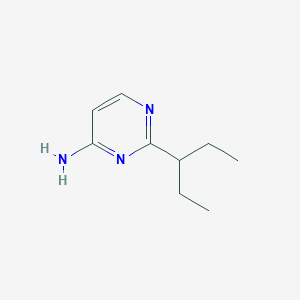
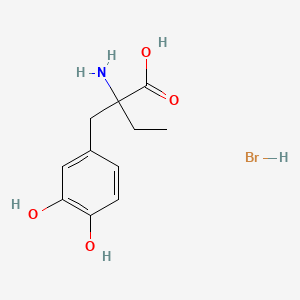
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)
